molecular formula C16H16O4 B3268790 Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester CAS No. 497069-12-2

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester

Cat. No. B3268790
CAS RN: 497069-12-2
M. Wt: 272.29 g/mol
InChI Key: QZAMCSNTILSOSP-UHFFFAOYSA-N
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Description

“Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester” is a chemical compound. It is related to other compounds such as “Benzoic acid 3-Hydroxy-5-methylphenyl ester” which has a molecular formula of C14H12O3 and a molecular weight of 228.24 .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Chalcones Derivatives

The compound can be used in the synthesis of chalcones derivatives , which have wide applications in pharmaceutical and medicinal chemistry . For example, 1- (4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3- (substitutedphenyl) prop-2-en-1-one compounds were synthesized by coupling with aromatic substituted aldehyde .

Antimicrobial Activity

The synthesized chalcones derivatives from this compound were screened for antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process. The development of this process can lead to new synthetic routes and applications .

Synthesis of Ether and Ester Derivatives

The compound can be used in the synthesis of various ether and ester derivatives . These derivatives can have a wide range of applications in different fields of chemistry .

Synthesis of Novel Chalcones and Their Derivatives

The compound can be used in the synthesis of novel chalcones and their derivatives . These derivatives can be tested for their antibacterial activity, making them potential candidates for the development of new antibacterial agents .

Mechanism of Action

properties

IUPAC Name

ethyl 3-hydroxy-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-16(18)13-8-14(17)10-15(9-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAMCSNTILSOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476269
Record name Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester

CAS RN

497069-12-2
Record name Benzoic acid, 3-hydroxy-5-(phenylmethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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